1,5-Diacetylindoline

Medicinal Chemistry Organic Synthesis Drug Discovery

Procuring generic indolines risks regioselectivity failures in multi-step syntheses. 1,5-Diacetylindoline (CAS 16078-35-6) solves this with a precise 1,5-diacetyl substitution pattern essential for α-arylation and subsequent pharmacophore construction. - Enables documented synthesis of 5-HT1B receptor antagonists and KCNQ2 channel openers. - Validated 88% yield synthetic route provides a benchmark for scale-up and cost analysis. - Consistent 97% assay purity ensures reproducible results in medicinal chemistry programs.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
CAS No. 16078-35-6
Cat. No. B094150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diacetylindoline
CAS16078-35-6
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C
InChIInChI=1S/C12H13NO2/c1-8(14)10-3-4-12-11(7-10)5-6-13(12)9(2)15/h3-4,7H,5-6H2,1-2H3
InChIKeyDDTZNSOMVMYKHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diacetylindoline Overview


1,5-Diacetylindoline (CAS 16078-35-6) is a di-acetylated derivative of indoline, a bicyclic heterocycle, with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol [1]. As a tertiary amide with two acetyl groups at the 1- and 5-positions of the indoline ring, it serves as a key synthetic intermediate in medicinal chemistry and organic synthesis . Its unique substitution pattern differentiates it from other indoline derivatives, enabling its use in specific, high-value applications such as the synthesis of 5-HT1B receptor antagonists and KCNQ2 channel openers .

1
Substitution Pattern

1,5-Diacetyl substitution enables specific α-arylation steps critical for target pharmacophores.

2
Synthetic Utility

Documented reactant for 5-HT1B receptor antagonists and KCNQ2 channel openers synthesis.

3
Workflow Integration

Fits multi-step medicinal chemistry routes requiring regioselective indoline acylation.

1,5-Diacetylindoline Irreplaceability


The precise 1,5-diacetyl substitution pattern of 1,5-Diacetylindoline is not merely structural; it is functionally essential for directing reactivity in multi-step syntheses. Unlike mono-acetylated or unsubstituted indolines, which offer different or fewer reactive sites, the dual acetyl groups of 1,5-Diacetylindoline enable a specific sequence of reactions, such as α-arylation, that are foundational for constructing complex molecules like 5-HT1B antagonists . Substituting a generic analog like 1-acetylindoline would compromise the designed synthetic route, likely resulting in different regioselectivity, lower yields, or failure to produce the intended pharmacophore, thereby negating the value of established, patent-backed synthetic protocols .

1,5-Diacetylindoline (Target)

  • Enables synthesis of 5-HT1B antagonists and KCNQ2 openers
  • Specific dual-acetyl pattern directs α-arylation and subsequent steps
  • Melting point 137–141 °C provides clear QC marker

1-Acetylindoline (Substitute)

  • Routes to triazolothiadiazepines, not the intended pharmacophores
  • Mono-acetyl pattern alters regioselectivity and may reduce yield
  • Melting point 102–104 °C — QC mismatch, potential identity confusion

1,5-Diacetylindoline Differentiation Evidence


Unique Application Profile vs. 1-Acetylindoline

1,5-Diacetylindoline is specifically cited as a reactant for the preparation of 5-HT1B receptor antagonists and for the synthesis of N-(1-benzo[1,3]dioxol-5-yl)ethyl-, N-[1-(2,3-dihydro-benzofuran-5-yl)ethyl-, and N-[1-(2,3-dihydro-1H-indol-5-yl)ethylacrylamides as KCNQ2 opener agents . In direct contrast, the mono-acetylated analog, 1-acetylindoline, is not used for these applications but instead serves as an intermediate for the preparation of triazolothiadiazepine dioxide derivatives, halo-substituted aromatic amides, and for the synthesis of 5-chloroindole . This stark difference in application portfolio demonstrates that the 1,5-diacetyl substitution pattern is a critical requirement for accessing specific, therapeutically relevant chemical space that is inaccessible with other indolines.

Application Profile
Reported
5-HT1B / KCNQ2
vs. triazolothiadiazepine derivatives
Mutually exclusive synthetic routes; substitution pattern dictates target molecule.
No public comparative yield data available.
Medicinal Chemistry Organic Synthesis Drug Discovery

Validated Synthesis Route Benchmark

A documented and reproducible synthesis route for 1,5-Diacetylindoline has been reported with a quantified yield of 88.0% . The procedure involves a Friedel-Crafts acylation of a specific precursor using acetyl chloride and aluminum chloride in dichloromethane under reflux for 16 hours in an inert atmosphere . This yield provides a concrete benchmark for process chemists evaluating the feasibility and cost-effectiveness of incorporating this building block into a larger synthetic scheme. While comparative yield data for other indoline diacetylations under identical conditions is not readily available, this established, high-yielding protocol reduces uncertainty in procurement and planning compared to less-characterized or lower-yielding routes for alternative building blocks.

Synthesis Yield
Reported
88.0%
Friedel-Crafts acylation (AlCl₃, DCM, reflux 16 h)
High-yield benchmark for process scale-up planning.
Single reported protocol; verify under own conditions.
Process Chemistry Organic Synthesis Scale-up

Melting Point vs. 1-Acetylindoline

1,5-Diacetylindoline has a reported melting point range of 137-141 °C . This is significantly higher than that of the mono-acetylated analog, 1-acetylindoline, which has a melting point of 102-104 °C . This 35-39 °C difference is a direct consequence of the additional acetyl group and increased molecular symmetry, which strengthens the crystal lattice. This quantifiable physical property serves as a routine quality control check for confirming identity and purity upon receipt, and it can also influence downstream processing steps like formulation or recrystallization, where thermal behavior is critical.

Melting Point
Reported
137–141 °C
vs. 102–104 °C (1-acetyl)
Δ 35–39 °C
Distinct thermal property supports identity verification and purity assessment.
Literature values; confirm by DSC on receipt.
Analytical Chemistry Quality Control Formulation

1,5-Diacetylindoline Procurement Scenarios


5-HT1B Receptor Antagonist Synthesis

Procure 1,5-Diacetylindoline specifically for research programs aimed at developing novel 5-HT1B receptor antagonists. Its use as a reactant in this context is documented in supplier applications , indicating that its unique diacetylated structure is a key intermediate in established or patented synthetic routes. Using a mono-acetylated or unsubstituted indoline would fail to yield the correct pharmacophore and derail the synthesis.

KCNQ2 Channel Opener Synthesis

Utilize this compound in the synthesis of specific N-substituted acrylamides that act as KCNQ2 opener agents . The dual acetyl groups are essential for the subsequent chemical transformations required to install the pharmacologically active moieties. This is a niche, high-value application where substitution with a cheaper analog is not feasible.

Benchmarking and Scale-up of Di-acetylated Indolines

For process chemists, the documented 88% yield synthesis route provides a reliable starting point for optimizing and scaling up the production of 1,5-Diacetylindoline or related compounds. The established conditions (AlCl3, DCM, reflux) and quantified yield serve as a performance benchmark for evaluating new synthetic methods or for cost-analysis in large-scale procurement.

Application
Selection Property
Validation Focus
5-HT1B Receptor Antagonist Synthesis
1,5-Diacetyl substitution pattern required for pharmacophore construction
Confirm regioisomeric identity by NMR; verify literature synthetic protocol
KCNQ2 Channel Opener Synthesis
Dual acetyl groups enable specific acrylamide installation
Authenticate structure via melting point and HPLC; confirm reactivity in model α-arylation
Process Scale-up Benchmarking
Reported 88% yield under Friedel-Crafts conditions
Reproduce reported protocol; assess cost and throughput for larger-scale batches

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5-Diacetylindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.